(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
Description
(7-Butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative characterized by a butoxy substituent at position 7, methyl groups at positions 4 and 8, and an acetic acid moiety at position 3. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H20O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C17H20O5/c1-4-5-8-21-14-7-6-12-10(2)13(9-15(18)19)17(20)22-16(12)11(14)3/h6-7H,4-5,8-9H2,1-3H3,(H,18,19) |
InChI Key |
OEMYNIVCULCIJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar O-acylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Variations at Position 7
The substituent at position 7 is critical for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- Butoxy vs.
- Aromatic Substituents : Bromobenzyl and fluorobenzyl groups introduce steric bulk and electronic effects, improving target affinity (e.g., SLC26A3 inhibition) but complicating synthesis .
- Hydroxy Derivative : The unsubstituted hydroxy analog exhibits higher polarity, favoring solubility but limiting blood-brain barrier penetration .
Commercial and Research Status
- Availability : Methoxy and hydroxy variants are commercially available (e.g., CAS 500203-88-3, purity 97%), while butoxy derivatives remain under investigation .
- Patent Landscape : Derivatives with halogenated substituents (e.g., bromo, fluoro) are patented for therapeutic applications, highlighting industrial interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
